5-(1,3-Dimethyl-1h-pyrazol-4-yl)isoxazole-4-sulfonyl chloride
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Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClN3O3S and a molecular weight of 261.69 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a pyrazole ring, an isoxazole ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under various conditions, often involving the use of catalysts or specific reagents to facilitate the reaction. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, often facilitated by metal catalysts such as Cu(I) or Ru(II).
Nucleophilic Addition-Elimination Reactions: This compound can react with hydrazine derivatives to form hydrazine-coupled pyrazole derivatives.
Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and salicyl hydrazide . The major products formed from these reactions are typically pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride involves its interaction with biological macromolecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of specific enzymes or pathways . The molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar compounds to 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride include other pyrazole and isoxazole derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. For example:
1,3-Dimethylpyrazole-4-sulfonyl chloride: Similar in structure but lacks the isoxazole ring.
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its combination of the pyrazole and isoxazole rings with a reactive sulfonyl chloride group, making it a valuable intermediate for synthesizing a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O3S/c1-5-6(4-12(2)11-5)8-7(3-10-15-8)16(9,13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJPLTWVTQPJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C(C=NO2)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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